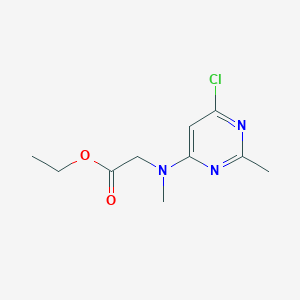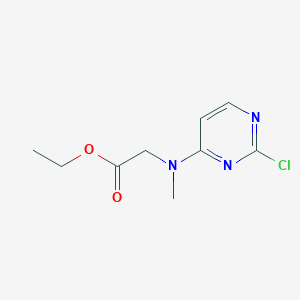
ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate
説明
Ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate (ECMPG) is a novel compound that has been recently identified as a potential therapeutic agent. ECMPG has a number of biochemical and physiological effects, and is being studied for its potential applications in laboratory experiments.
科学的研究の応用
Synthesis of Heterocyclic Compounds
- Researchers have explored the synthesis of various derivatives of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate, which are converted through intramolecular cyclization to produce methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. These derivatives are significant for their potential use in creating new heterocyclic compounds, which are crucial in medicinal chemistry (Verves et al., 2013).
Organic Reactions and Synthesis
- In the field of organic chemistry, studies have shown that ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate undergoes cyclopalladation, which is a crucial step in organic synthesis processes. This compound has been used in the development of a new synthesis method for the isoquinoline ring, demonstrating its importance in organic synthesis (Barr et al., 1983).
Novel Reagents in Heterocyclic Synthesis
- Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent derived from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate, has been prepared and used in the synthesis of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives. This illustrates the compound's role as a novel reagent in creating complex heterocyclic systems, which are valuable in drug discovery (Soršak et al., 1995).
Applications in Antimicrobial Activity
- In pharmacology, derivatives of ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate have been synthesized and tested for their antimicrobial activity. These studies are important in the search for new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Mohammad et al., 2017).
Catalysis and Reaction Mechanisms
- Ethyl 2-methyl-2,3-butadienoate, a related compound, has been used to study [4 + 2] annulation reactions in the presence of organic phosphine catalysts. This research contributes to the understanding of reaction mechanisms and catalysis in organic chemistry (Zhu et al., 2003).
Transformation Reactions in Chemistry
- Methyl N-methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates, similar in structure to this compound, have been studied for their transformation reactions with sodium alkoxides. These studies are significant for understanding complex chemical transformations in synthetic chemistry (Susvilo et al., 2006).
Molecular Docking Studies
- Ethyl glycinate, a related compound, has been synthesized and used in molecular docking studies with various proteins. These studies are important for understanding how small molecules interact with biological targets, which is crucial in drug design (L et al., 2020).
作用機序
Target of Action
It is known that pyrimidine derivatives, such as this compound, often interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes .
Mode of Action
Compounds with a pyrimidine nucleus are known to bind with high affinity to multiple receptors . This binding can lead to changes in the function of the target, potentially altering cellular processes.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets can influence these pathways, leading to downstream effects.
Result of Action
Based on the known biological activities of pyrimidine derivatives, it can be inferred that the compound may have a broad range of effects, potentially influencing cellular processes related to inflammation, viral replication, cancer cell proliferation, and more .
特性
IUPAC Name |
ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-4-16-10(15)6-14(3)9-5-8(11)12-7(2)13-9/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWAWJLJHNFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)
![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)




![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)


![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493249.png)
